molecular formula C13H14N2O B1272680 (2-Benzyloxy-phenyl)-hydrazine CAS No. 247023-19-4

(2-Benzyloxy-phenyl)-hydrazine

Cat. No.: B1272680
CAS No.: 247023-19-4
M. Wt: 214.26 g/mol
InChI Key: JTJXTSWJTRMFAO-UHFFFAOYSA-N
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Description

(2-Benzyloxy-phenyl)-hydrazine: is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further bonded to a hydrazine moiety

Mechanism of Action

Target of Action

It’s known that benzylic compounds, in general, show enhanced reactivity due to the adjacent aromatic ring . This suggests that (2-Benzyloxy-phenyl)-hydrazine could potentially interact with a variety of biological targets.

Mode of Action

The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are activated towards free radical attack . This could potentially lead to various biochemical reactions, depending on the specific targets in the biological system.

Biochemical Pathways

Benzylic compounds are known to be susceptible to oxidative degradation , which could potentially affect various biochemical pathways.

Result of Action

It’s known that benzylic compounds can undergo various reactions due to their enhanced reactivity . This could potentially lead to a variety of molecular and cellular effects, depending on the specific targets and biochemical pathways involved.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzyloxy-phenyl)-hydrazine typically involves the reaction of 2-benzyloxyphenylhydrazine with appropriate reagents under controlled conditions. One common method includes the reduction of 2-benzyloxyphenylhydrazone using hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (2-Benzyloxy-phenyl)-hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon or sodium borohydride in the presence of solvents like ethanol or methanol.

    Substitution: Halogenating agents or alkylating agents under controlled temperatures and pressures.

Major Products:

    Oxidation: Azobenzenes, nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

Chemistry: (2-Benzyloxy-phenyl)-hydrazine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of high-performance materials.

Comparison with Similar Compounds

    (2-Benzyloxy-phenyl)-amine: Similar structure but with an amine group instead of hydrazine.

    (2-Benzyloxy-phenyl)-methanol: Contains a methanol group instead of hydrazine.

    (2-Benzyloxy-phenyl)-ketone: Features a ketone group in place of hydrazine.

Uniqueness: (2-Benzyloxy-phenyl)-hydrazine is unique due to its hydrazine moiety, which imparts distinct reactivity and potential biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2-phenylmethoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-15-12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11/h1-9,15H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJXTSWJTRMFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378237
Record name (2-Benzyloxy-phenyl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247023-19-4
Record name (2-Benzyloxy-phenyl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-benzyloxyaniline (4.99 g, 25.0 mmol) partially dissolved in conc hydrochloric acid (15 mL) was cooled to less than 0° C. and a solution of the sodium nitrite (2.07 g, 30.0 mmol) in water (10 mL) was added dropwise. The reaction was stirred at the same temp for 30 min, when tin chloride (16.9 g, 75.0 mmol) in hydrochloric acid (10 mL) was added dropwise again keeping temp ca 0° C. The reaction was stored overnight in the fridge. The aqueous was decanted off the resulting black oily gum and triturated with sat NaCl (cf. 50 mL) and then ether:hexane 1:2 (50 mL) before neutralising with 10M NaOH (aq) with external cooling and extracted into ether (2×100 mL). The combined ether layers were washed with water (100 mL) dried (MgSO4) and evaporated to give a brown oil which crystallised on standing (4.52 g, 84%). Material was used crude without further purification.
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
tin chloride
Quantity
16.9 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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